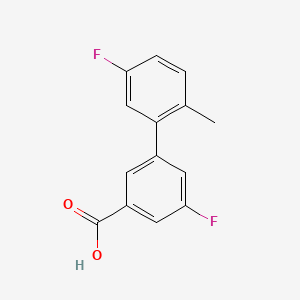

5-Fluoro-3-(5-fluoro-2-methylphenyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

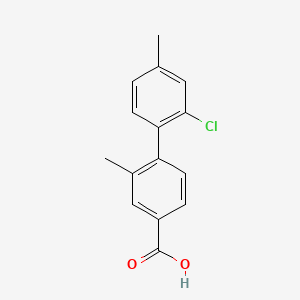

5-Fluoro-3-(5-fluoro-2-methylphenyl)benzoic acid is a chemical compound with the molecular formula C14H10F2O2 . It has a molecular weight of 248.23 . The IUPAC name for this compound is 3’,5-difluoro-6’-methyl[1,1’-biphenyl]-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-(5-fluoro-2-methylphenyl)benzoic acid consists of a biphenyl group with two fluorine atoms and a carboxylic acid group . The InChI code for this compound is 1S/C14H10F2O2/c1-8-2-3-11(15)7-13(8)9-4-10(14(17)18)6-12(16)5-9/h2-7H,1H3,(H,17,18) .Physical And Chemical Properties Analysis

5-Fluoro-3-(5-fluoro-2-methylphenyl)benzoic acid has a molecular weight of 248.23 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Applications

Fluorinated benzoic acid derivatives, such as 5-Fluoro-3-(5-fluoro-2-methylphenyl)benzoic acid, have been extensively studied for their unique properties and applications in synthesis and structural chemistry. One significant area of application is in the synthesis of mono- and difluoronaphthoic acids, where fluorinated versions of naphthoic acids, structurally similar to benzoic acid derivatives, have been explored due to their presence in several biologically active compounds. The synthesis involves intricate methods like electrophilic fluorination of lithio-intermediate and Friedel-Crafts cyclization, offering valuable routes for creating complex fluorinated structures (Tagat et al., 2002).

Radiopharmaceutical Applications

The radiolabeling of potential anti-cancer agents with fluorine-18 is another significant application. Compounds structurally similar to 5-Fluoro-3-(5-fluoro-2-methylphenyl)benzoic acid, such as 5-fluoro-2-(4-amino-3-methylphenyl)benzothiazole, have been radiolabeled for diagnostic purposes and cancer treatment, highlighting the importance of fluorinated benzoic acid derivatives in medical imaging and therapy (Brown et al., 2001).

Antibacterial and Antimicrobial Applications

The antimicrobial properties of fluorine-containing compounds, including those structurally related to 5-Fluoro-3-(5-fluoro-2-methylphenyl)benzoic acid, are well-documented. Research has shown that incorporating fluorine atoms into certain structures can enhance antimicrobial activity, making these compounds potential candidates for treating infections (Desai et al., 2013).

Agricultural Applications

In agriculture, the modification of herbicides through selective fluorine substitution has demonstrated significant changes in herbicidal properties. Compounds like 5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one have shown improved activity and selectivity on crops such as rice, cereals, and maize, underlining the role of fluorinated benzoic acid derivatives in enhancing agricultural chemicals (Hamprecht et al., 2004).

Eigenschaften

IUPAC Name |

3-fluoro-5-(5-fluoro-2-methylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-8-2-3-11(15)7-13(8)9-4-10(14(17)18)6-12(16)5-9/h2-7H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGWROUAZSNRRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60689335 |

Source

|

| Record name | 5,5'-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-3-(5-fluoro-2-methylphenyl)benzoic acid | |

CAS RN |

1261988-06-0 |

Source

|

| Record name | 5,5'-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B596394.png)